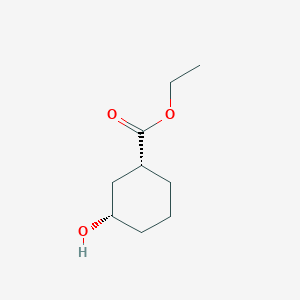

ethyl (1R,3S)-3-hydroxycyclohexanecarboxylate

Description

Ethyl (1R,3S)-3-hydroxycyclohexanecarboxylate is a chiral cyclohexane derivative featuring an ethyl ester group at the 1-position and a hydroxyl group at the 3-position, with specific (1R,3S) stereochemistry. This compound is structurally significant in organic synthesis, particularly as an intermediate for β-amino acids, pharmaceuticals, and bioactive molecules. Its applications span medicinal chemistry and enzymology, with relevance in studies of dehydratase-mediated metabolic pathways in anaerobic bacteria .

Properties

IUPAC Name |

ethyl (1R,3S)-3-hydroxycyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-2-12-9(11)7-4-3-5-8(10)6-7/h7-8,10H,2-6H2,1H3/t7-,8+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGAOLPQGOBDXBH-SFYZADRCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCC(C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCC[C@@H](C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1R,3S)-3-hydroxycyclohexanecarboxylate typically involves the following steps:

Starting Material: The synthesis begins with cyclohexanone, which undergoes a stereoselective reduction to form (1R,3S)-3-hydroxycyclohexanone.

Esterification: The hydroxyl group of (1R,3S)-3-hydroxycyclohexanone is then esterified using ethyl chloroformate in the presence of a base such as pyridine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1R,3S)-3-hydroxycyclohexanecarboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or Jones reagent can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then be further substituted.

Major Products

Oxidation: Forms ethyl (1R,3S)-3-oxocyclohexanecarboxylate.

Reduction: Forms ethyl (1R,3S)-3-hydroxycyclohexanemethanol.

Substitution: Forms ethyl (1R,3S)-3-chlorocyclohexanecarboxylate.

Scientific Research Applications

Medicinal Chemistry

Ethyl (1R,3S)-3-hydroxycyclohexanecarboxylate has been identified as a valuable intermediate in the synthesis of bioactive compounds. Its structural features allow it to serve as a scaffold for developing inhibitors targeting various biological pathways.

- DGAT1 Inhibitors : Research has highlighted its potential in developing Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors. These inhibitors are significant in managing lipid metabolism disorders . For instance, compounds derived from similar structures have shown efficacy in reducing triglyceride levels in animal models.

Biochemical Studies

The compound has been utilized in studies investigating enzyme interactions and metabolic pathways. For example, it serves as a substrate for specific dehydrogenases that play roles in microbial metabolism . Understanding these interactions can lead to insights into metabolic engineering and biocatalysis.

Pharmaceutical Development

This compound is being explored for its potential therapeutic applications. Its derivatives have been studied for their effects on weight management and lipid profiles in preclinical models . The ability to modify the compound's structure can lead to the development of new therapeutic agents with improved efficacy and safety profiles.

Case Study 1: Development of DGAT1 Inhibitors

A series of compounds based on this compound were tested for their ability to inhibit DGAT1. The study demonstrated that modifications to the cyclohexane ring could enhance selectivity and potency against target enzymes involved in lipid metabolism. Results indicated significant reductions in triglyceride levels during lipid tolerance tests conducted on mouse models .

Case Study 2: Enzymatic Synthesis Approaches

Research into enzymatic synthesis methods revealed that using specific hydrolases could yield high-purity enantiomers of this compound. This approach not only improves yield but also reduces the environmental impact compared to traditional synthetic routes .

Mechanism of Action

The mechanism of action of ethyl (1R,3S)-3-hydroxycyclohexanecarboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Stereochemical Variants

The stereochemistry of cyclohexane derivatives critically impacts their physical and chemical behavior:

- Ethyl (1S,2S,3R)-2-Boc-3-hydroxycyclohexanecarboxylate [(+)-25] : Exhibits a melting point (mp) of 76–79°C and optical rotation [α]D = +24.6 (EtOH).

- Ethyl (1R,2S,3R)-2-Boc-3-hydroxycyclohexanecarboxylate [(−)-26] : Higher mp (92–94°C) and opposite optical rotation ([α]D = −38.4 in EtOH), highlighting enantiomer-dependent crystallinity and polarity .

- rel-(1R,3S)-Methyl 3-hydroxycyclohexanecarboxylate : A methyl ester analog with 97% purity (CAS 6183-54-6), demonstrating the impact of ester alkyl chain length on lipophilicity and synthetic utility .

Functional Group Modifications

Ester Alkyl Group Variations

- Ethyl vs. Methyl Esters : Ethyl esters generally exhibit slower hydrolysis rates than methyl esters due to steric hindrance, enhancing metabolic stability in drug design. For example, (1R,3S)-3-hydroxycyclopentane carboxylic acid methyl ester (CAS 174292-59-2) is used in safety studies for research applications .

- Boc-Protected Derivatives: Ethyl (1R,3S,4S)-3-(Boc-amino)-4-hydroxycyclohexanecarboxylate (CAS 1392745-66-2) demonstrates the role of protective groups in stabilizing reactive intermediates during multi-step syntheses .

Ring Size and Structural Analogues

- Bicyclic Structures: Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate (CAS 105632-19-7) incorporates an ether oxygen, increasing polarity and conformational rigidity compared to monocyclic analogs .

Biological Activity

Ethyl (1R,3S)-3-hydroxycyclohexanecarboxylate is an organic compound with significant biological activity, particularly due to its stereochemical configuration. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including medicinal chemistry and enzyme catalysis.

- IUPAC Name : Ethyl (1R,3S)-3-hydroxycyclohexane-1-carboxylate

- CAS Number : 1821824-32-1

- Molecular Formula : C9H16O3

- Molecular Weight : 172.22 g/mol

- Purity : 97% .

The biological activity of this compound is largely attributed to its interaction with specific enzymes. The hydroxyl and ester functional groups can form hydrogen bonds and other interactions that influence the compound's reactivity and binding affinity. The stereochemistry plays a crucial role in determining how the compound interacts with various biological targets.

Enzyme Interactions

This compound has been investigated for its potential role as a substrate in enzyme-catalyzed reactions. The compound's structure allows it to participate in various biochemical pathways, making it a valuable tool for studying enzyme specificity and catalytic mechanisms .

Pharmacological Potential

Research indicates that this compound could play a role in the development of chiral pharmaceuticals. Its ability to act as a chiral building block allows for the synthesis of complex organic molecules with potential therapeutic applications .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other similar compounds:

| Compound Name | Stereochemistry | Biological Activity |

|---|---|---|

| This compound | 1R, 3S | Enzyme substrate; chiral drug synthesis |

| Ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate | 1S, 3R | Different reactivity; less studied |

| Ethyl 3-hydroxycyclopentanecarboxylate | N/A | Smaller ring; altered flexibility |

Study 1: Enzyme-Catalyzed Reactions

A study focused on the use of this compound as a substrate for enzyme-catalyzed reactions demonstrated its effectiveness in producing various derivatives that could have pharmaceutical relevance. The results indicated that the compound's stereochemistry significantly influenced enzyme specificity and product formation .

Study 2: Synthesis of Chiral Drugs

Research conducted on the synthesis of chiral drugs utilizing this compound revealed its potential as a key intermediate in the production of biologically active compounds. The study highlighted the importance of the hydroxyl group in enhancing the reactivity of the compound during synthetic pathways .

Q & A

Q. What are the common synthetic routes for ethyl (1R,3S)-3-hydroxycyclohexanecarboxylate?

- Methodological Answer : The synthesis typically involves esterification of (1R,3S)-3-hydroxycyclohexanecarboxylic acid with ethanol under acid catalysis (e.g., H₂SO₄ or HCl). For stereochemical preservation, the hydroxyl group may require protection (e.g., tert-butyldimethylsilyl ether) before esterification, followed by deprotection . Cyclohexane ring formation can be achieved via Diels-Alder reactions or cyclopropane ring-opening strategies, as seen in structurally similar bicyclic esters .

Q. How is the stereochemistry of this compound confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical confirmation, as demonstrated in cyclohexane derivatives . Alternatively, nuclear Overhauser effect (NOE) NMR experiments and J-based coupling constant analysis differentiate diastereomers. For example, trans-3,4-substituted cyclohexanes show distinct vicinal coupling patterns (³JHH ≈ 2–4 Hz for cis vs. 8–12 Hz for trans) .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., ester carbonyl at ~170 ppm) and confirm substitution patterns .

- Chiral HPLC : Resolves enantiomeric impurities using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C₉H₁₆O₃, [M+H]⁺ = 173.1178) .

Advanced Research Questions

Q. How does the stereochemistry at the 1R and 3S positions influence the compound’s reactivity in ring-opening reactions?

- Methodological Answer : The axial 3S-hydroxyl group in the chair conformation increases nucleophilic reactivity toward epoxidation or nucleophilic substitution. For example, in oxabicyclo analogs, the (1R,5S) configuration enhances regioselectivity in acid-catalyzed ring-opening reactions due to steric hindrance at the trans-fused cyclopropane . Computational modeling (DFT) can predict transition states and activation energies for stereospecific pathways .

Q. What strategies are effective in resolving contradictions in spectroscopic data for diastereomeric impurities?

- Methodological Answer :

- Dynamic NMR : Detects rotameric equilibria in flexible substituents (e.g., ester groups) by variable-temperature experiments .

- Isotopic Labeling : ¹³C-labeled precursors clarify ambiguous NOE correlations in crowded spectral regions .

- Crystallographic Refinement : Resolves ambiguities in electron density maps for low-purity samples .

Q. How can computational chemistry predict the biological activity of this compound?

- Methodological Answer :

- Docking Simulations : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., cyclooxygenase-2), leveraging the hydroxyl group’s hydrogen-bonding potential .

- QSAR Modeling : Correlates substituent electronic parameters (Hammett σ) with inhibition constants (Ki) for structure-activity relationships .

- MD Simulations : Assesses conformational stability in lipid bilayers for membrane permeability predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.